4-Fluoro-3-(thiophen-3-YL)benzoic acid
Overview
Description
4-Fluoro-3-(thiophen-3-YL)benzoic acid is a chemical compound with the molecular formula C11H7FO2S . It is a derivative of benzoic acid .
Synthesis Analysis
In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . The reaction progress was checked using pre-coated silica gel aluminium packed thin layer plates .Molecular Structure Analysis
The molecular weight of 4-Fluoro-3-(thiophen-3-YL)benzoic acid is 222.24 g/mol . The InChI code is 1S/C11H7FO2S/c12-10-4-8 (7-1-2-15-6-7)3-9 (5-10)11 (13)14/h1-6H, (H,13,14) and the InChI key is HIPLDDAWLQXWFB-UHFFFAOYSA-N .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
4-Fluoro-3-(thiophen-3-YL)benzoic acid is a colorless solid . It has a molecular weight of 222.24 g/mol .Scientific Research Applications
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Medicinal Chemistry
- Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry .
- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
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Industrial Chemistry and Material Science
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Organic Semiconductors
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Pharmacological Properties
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Synthetic Chemistry
- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- The synthesis of thiophene derivatives by heterocyclization of various substrates has been highlighted in recent literature .
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Commercially Available Drugs
- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
- These drugs have various therapeutic effects, demonstrating the wide applicability of thiophene derivatives in medicinal chemistry .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-thiophen-3-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-10-2-1-7(11(13)14)5-9(10)8-3-4-15-6-8/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCBRSYIJNGSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CSC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688560 | |
Record name | 4-Fluoro-3-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(thiophen-3-YL)benzoic acid | |
CAS RN |
1261928-23-7 | |
Record name | 4-Fluoro-3-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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